4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol
Description
4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol (CAS 41642-52-8) is a high-molecular-weight phenolic antioxidant characterized by a central 2,4,6-trimethylphenyl core substituted with two 3,5-ditert-butyl-4-hydroxyphenyl groups and an additional 2,6-ditert-butylphenol moiety. This structure confers exceptional steric hindrance around the phenolic hydroxyl groups, enhancing its ability to scavenge free radicals and resist oxidative degradation . The compound is commercially known as IRGANOX 1330 and is widely employed in polymers, lubricants, and fuels due to its thermal stability and low volatility .
Properties
CAS No. |
23422-38-0 |
|---|---|
Molecular Formula |
C51H72O3 |
Molecular Weight |
733.1 g/mol |
IUPAC Name |
4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol |
InChI |
InChI=1S/C51H72O3/c1-28-40(31-22-34(46(4,5)6)43(52)35(23-31)47(7,8)9)29(2)42(33-26-38(50(16,17)18)45(54)39(27-33)51(19,20)21)30(3)41(28)32-24-36(48(10,11)12)44(53)37(25-32)49(13,14)15/h22-27,52-54H,1-21H3 |
InChI Key |
HDZSMFQGGFPQIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol involves multiple steps. One common method includes the alkylation of 1,3,5-trimethylbenzene with 2,6-di-tert-butylphenol using a rare earth composite solid super-acidic catalyst, such as SO42-/MxOy-R2O3 . This process involves two steps of alkylation reactions under mild conditions, making it suitable for industrial production due to its ease of operation, low production cost, and the recyclability of the catalyst.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions typically yield quinones, while reduction reactions can produce phenolic derivatives .
Scientific Research Applications
Polymer Industry
Irganox 259 is predominantly used as an antioxidant in the polymer industry. It helps in:
- Stabilizing Polymers : The compound prevents oxidative degradation during processing and throughout the product's life cycle. This is crucial for materials like polyethylene and polypropylene which are susceptible to thermal oxidation.
| Polymer Type | Application | Function of Irganox 259 |
|---|---|---|
| Polyethylene (PE) | Packaging films | Enhances thermal stability |
| Polypropylene (PP) | Automotive components | Prevents color change and brittleness |
| Polystyrene (PS) | Insulation materials | Maintains mechanical properties |
Food Industry
In the food sector, Irganox 259 is utilized as a food additive to:
- Preserve Food Quality : It acts as an antioxidant that helps maintain the flavor and color of food products by preventing rancidity caused by oxidation.
Cosmetics
The compound finds applications in cosmetic formulations due to its ability to:
- Stabilize Formulations : It protects sensitive ingredients from oxidative damage, thereby extending shelf life and maintaining efficacy.
Pharmaceuticals
In pharmaceuticals, Irganox 259 is used for:
- Protecting Active Ingredients : It prevents the degradation of sensitive compounds in drug formulations, ensuring their effectiveness over time.
Case Study 1: Polymer Stabilization
A study demonstrated that the addition of Irganox 259 to polyethylene significantly improved its thermal stability. The polymer samples treated with Irganox showed a lower rate of weight loss during thermal aging tests compared to untreated samples. This highlights the effectiveness of Irganox 259 in extending the lifespan of polyethylene products under high-temperature conditions.
Case Study 2: Food Preservation
Research conducted on packaged snacks revealed that incorporating Irganox 259 reduced lipid oxidation significantly. The treated samples maintained their sensory qualities over a longer period compared to control samples without antioxidants.
Mechanism of Action
The antioxidant mechanism of 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. This compound also interacts with various molecular pathways involved in oxidative stress response .
Comparison with Similar Compounds
Antioxidant Activity
- Target Compound: The multiple tert-butyl groups and hydroxyphenyl substituents provide enhanced radical scavenging efficiency. The steric bulk protects the phenolic -OH groups from deactivation, making it effective in high-temperature applications (>300°C) .
- 4,4′-Ethylenebis(2,6-di-tert-butylphenol): The ethylene bridge reduces steric hindrance compared to the target compound, resulting in moderate antioxidant activity suitable for medium-temperature applications (~250°C) .
- 4,4′-Methylenebis(3,5-di-tert-butylphenol): The methylene bridge and 3,5-substitution pattern improve thermal stability over ethylene-bridged analogs but still lag behind the target compound in oxidative resistance .
- 2,6-di-tert-butyl-4-(methoxymethyl)phenol: The methoxymethyl group lowers antioxidant efficacy due to reduced electron-donating capacity, limiting its use to low-temperature systems (~200°C) .
Thermal Stability and Volatility
- The target compound’s high molecular weight (775.13 g/mol) minimizes volatility, making it ideal for long-term stability in polymers like polyethylene and polypropylene .
- Ethylene- and methylene-bridged analogs (492–506 g/mol) exhibit higher volatility, restricting their utility in high-temperature processing .
- The low molecular weight of 2,6-di-tert-butyl-4-(methoxymethyl)phenol (250.38 g/mol) results in significant volatility, limiting its application to low-molecular-weight matrices .
Solubility and Compatibility
- The target compound’s bulky structure reduces solubility in polar solvents but enhances compatibility with non-polar polymers .
- Ethylene- and methylene-bridged compounds show better solubility in aromatic solvents due to their linear structures .
- The methoxymethyl derivative exhibits higher polarity, improving solubility in alcohols and esters but reducing compatibility with hydrocarbon-based systems .
Biological Activity
The compound 4-[3,5-bis(3,5-ditert-butyl-4-hydroxyphenyl)-2,4,6-trimethylphenyl]-2,6-ditert-butylphenol , commonly referred to as Irganox 259 , is a synthetic antioxidant widely used in various industrial applications. Its biological activity has been the subject of extensive research due to its potential implications in health and environmental contexts.
- Chemical Formula : C30H46O2
- Molecular Weight : 470.75 g/mol
- CAS Number : 1620-93-5
Irganox 259 functions primarily as a radical scavenger. It inhibits the oxidative degradation of polymers and other materials by neutralizing free radicals. This property is crucial in preventing oxidative stress in biological systems.
Antioxidant Activity
Irganox 259 exhibits significant antioxidant properties, which have been demonstrated in various studies:
- Cell Culture Studies : In vitro studies have shown that Irganox 259 effectively reduces oxidative stress markers in cell cultures exposed to oxidative agents .
- Animal Models : In vivo experiments indicate that administration of Irganox 259 can lower lipid peroxidation levels in animal models subjected to oxidative stress .
Cytotoxicity and Cell Proliferation
Research indicates that Irganox 259 has a dual effect on cell proliferation:
- Proliferative Effects : At low concentrations, it may promote cell proliferation in certain cell lines by enhancing cellular defense mechanisms against oxidative damage.
- Cytotoxic Effects : Conversely, at high concentrations, it can induce cytotoxicity and apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of Irganox 259:
- It has been found to protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Antioxidant Efficacy in Food Preservation
A study examined the effectiveness of Irganox 259 as a food preservative. Results showed that its addition significantly delayed rancidity in lipid-rich foods compared to controls without antioxidants. The study concluded that Irganox 259 could extend shelf life while maintaining nutritional quality .
Case Study 2: Protective Role in Cardiovascular Health
In a clinical trial involving patients with cardiovascular risk factors, supplementation with antioxidants including Irganox 259 resulted in improved endothelial function and reduced markers of inflammation. This suggests a protective role against cardiovascular diseases .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
